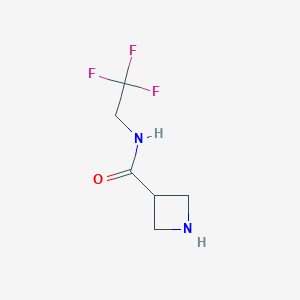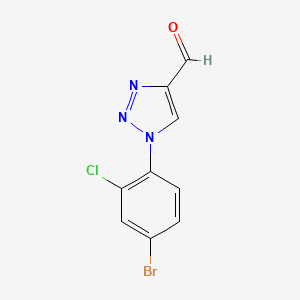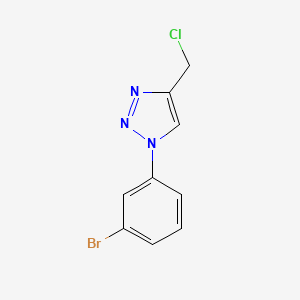
1-(3-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole
Vue d'ensemble
Description
1-(3-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole (1-BCMT) is a novel small molecule that has been studied for its potential applications in scientific research. It has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study its mechanism of action.
Applications De Recherche Scientifique
1-(3-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole has been studied for its potential applications in scientific research. It has been found to be useful in the study of protein-protein interactions, and has been used as a tool to study the structure and function of proteins. Additionally, it has been used to study the activity of enzymes, and to identify potential drug targets.
Mécanisme D'action
1-(3-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole has been found to interact with proteins through a variety of mechanisms. It has been shown to bind to proteins through hydrogen bonding and hydrophobic interactions, and to interact with specific amino acid residues. Additionally, it has been found to interact with proteins through covalent binding.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to affect the activity of enzymes, and to modulate the expression of genes. Additionally, it has been found to affect the structure and function of proteins, and to alter the activity of signal transduction pathways.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole has been found to have several advantages for laboratory experiments. It has been found to be highly soluble in a variety of solvents, and is stable in both acidic and basic environments. Additionally, it has been found to be non-toxic, and is readily available. However, it has also been found to have several limitations. It has been found to be relatively expensive, and can be difficult to obtain in large quantities. Additionally, it has been found to have a relatively short shelf life, and may degrade over time.
Orientations Futures
1-(3-bromophenyl)-4-(chloromethyl)-1H-1,2,3-triazole has been studied for its potential applications in scientific research, and there are many potential future directions for its use. It could be used to study the structure and function of proteins more extensively, and to study the activity of enzymes in greater detail. Additionally, it could be used to identify potential drug targets, and to develop novel therapeutic agents. Furthermore, it could be used to study the effects of environmental factors on gene expression, and to identify biomarkers for disease. Finally, it could be used to develop new methods for drug delivery, and to study the effects of drugs on cellular processes.
Propriétés
IUPAC Name |
1-(3-bromophenyl)-4-(chloromethyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClN3/c10-7-2-1-3-9(4-7)14-6-8(5-11)12-13-14/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPNMLFQJJMDRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(N=N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




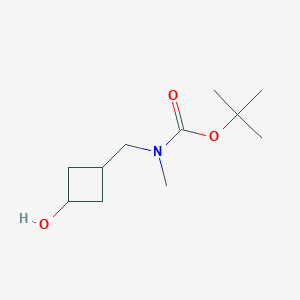
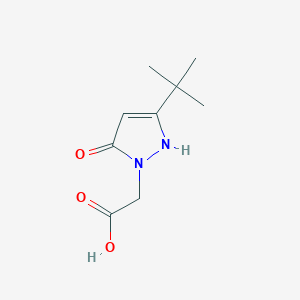

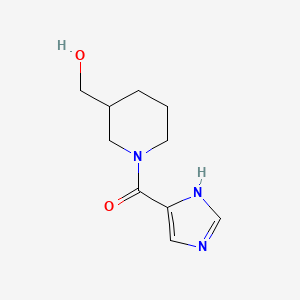
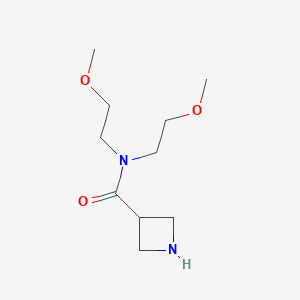

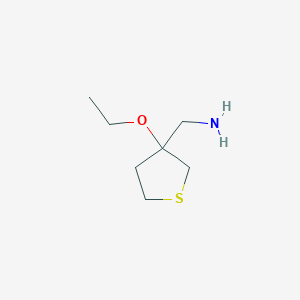
![[3-(2-Methoxyethyl)-3-piperidinyl]methanol](/img/structure/B1467136.png)

